叔丁基(二乙氧甲基)硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

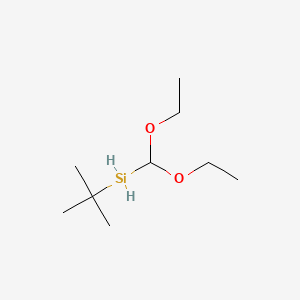

Tert-Butyl(diethoxymethyl)silane is a chemical compound with the molecular formula C9H22O2Si . It belongs to the class of organosilicon compounds and contains a silicon atom bonded to tert-butyl and diethoxymethyl groups. The compound is commonly used as a silane coupling agent and an initiator in various chemical processes .

Synthesis Analysis

The synthesis of tert-Butyl(diethoxymethyl)silane involves the reaction between tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The resulting product is characterized using techniques such as 1H-NMR , FT-IR , and mass spectroscopy . These methods confirm the compound’s structure and purity .

Molecular Structure Analysis

The molecular structure of tert-Butyl(diethoxymethyl)silane consists of a silicon atom (Si ) bonded to two diethoxymethyl groups (CH3CH2O2 ) and a tert-butyl group (C4H9 ). The silicon atom serves as the central core, facilitating its role as a coupling agent and initiator .

Chemical Reactions Analysis

- Surface Modification : When applied to materials like nano-TiO2 , it modifies their surface properties, enhancing compatibility with other substances .

科学研究应用

Synthesis of Hydroxytelechelic Polyisobutylenes

The compound is used in the synthesis of hydroxytelechelic polyisobutylenes. The low-activity cationic monomer tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane was synthesized by Grignard reaction and hydroxyl-protection reaction. Living polyisobutylene chains were initially synthesized by controlled cationic polymerization and then capped with tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane .

Precursor to Biologically Active Natural Products

tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents. The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Development of New Silane Coupling Agent

In order to develop a new silane coupling agent that can be used as a coupling agent and initiator, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .

作用机制

Target of Action

Tert-Butyl(diethoxymethyl)silane is primarily used as a silane coupling agent . It interacts with various substrates, including nano-TiO2 , and plays a crucial role in the synthesis of complex organic molecules .

Mode of Action

This compound acts as a coupling agent and initiator . It forms bonds with its target substrates, facilitating the formation of complex structures. The exact nature of these interactions depends on the specific substrates involved .

Biochemical Pathways

It’s known that this compound plays a significant role in the synthesis of complex organic molecules . It’s also used in the modification of nano-TiO2 , suggesting it may influence pathways related to material science and nanotechnology.

Result of Action

The primary result of Tert-Butyl(diethoxymethyl)silane’s action is the formation of complex organic structures . It’s used as a coupling agent and initiator, facilitating the formation of bonds between different substrates . This can lead to the synthesis of complex organic molecules or the modification of materials like nano-TiO2 .

Action Environment

The efficacy and stability of Tert-Butyl(diethoxymethyl)silane can be influenced by various environmental factors. For instance, it’s sensitive to moisture , which can affect its reactivity and stability. Therefore, it’s typically used under controlled conditions to prevent unwanted reactions.

未来方向

属性

IUPAC Name |

tert-butyl(diethoxymethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-6-10-8(11-7-2)12-9(3,4)5/h8H,6-7,12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYGFJKRAZXUPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)[SiH2]C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl(diethoxymethyl)silane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyano-5-[3-[4-(diethylamino)-6-fluoro-1,3,5-triazin-2-yloxy]phenylazo]-1-(2-ethylhexyl)-6-hydroxy-4-methyl-2(1H)-pyridone](/img/structure/B560769.png)

![dimethyl (1'R,3'S,5'R,7'R)-8'-oxospiro[1,3-dithiolane-2,4'-adamantane]-1',3'-dicarboxylate](/img/structure/B560775.png)

![5-{(Z)-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B560780.png)

acetyl fluoride](/img/structure/B560781.png)

![[1,1-Biphenyl]-2,4-diol,5-chloro-](/img/structure/B560786.png)